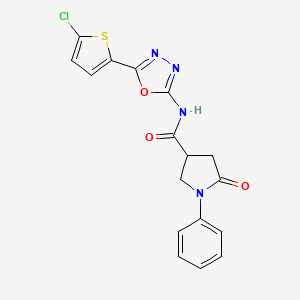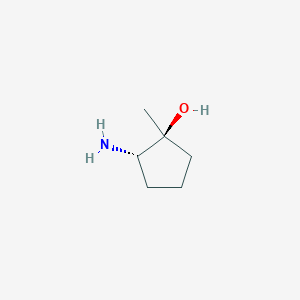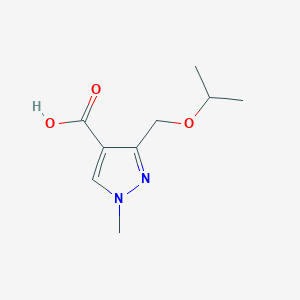
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, also known as IMPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Synthesized for the first time in 2014, this compound has been found to exhibit promising biological activity, making it a subject of interest for researchers in various fields.
Wirkmechanismus
The mechanism of action of 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of inflammation and pain. By inhibiting NF-κB, 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid may reduce the production of pro-inflammatory cytokines and thereby alleviate inflammation and pain.
Biochemical and Physiological Effects:
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been found to have a low toxicity profile and is well-tolerated in animal models. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. Additionally, 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been found to exhibit antioxidant activity and may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several advantages for laboratory experiments, including its high purity and stability. However, it is important to note that 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a relatively new compound, and further studies are needed to fully understand its biological activity and potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. One area of interest is its potential as a novel analgesic agent, particularly for the treatment of chronic pain. Additionally, 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid may have potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are also needed to fully elucidate the mechanism of action of 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and to explore its potential as a neuroprotective agent.
Synthesemethoden
The synthesis of 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves the reaction of 1-methyl-3-(pyrazol-4-yl) urea with paraformaldehyde and isopropyl alcohol in the presence of hydrochloric acid. This process results in the formation of 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid as a white crystalline solid with a melting point of 218-220°C.
Wissenschaftliche Forschungsanwendungen
3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been found to exhibit potent anti-inflammatory and analgesic effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in vitro and in vivo. Additionally, 3-(Isopropoxymethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to alleviate pain in animal models of acute and chronic pain, suggesting its potential as a novel analgesic agent.
Eigenschaften
IUPAC Name |
1-methyl-3-(propan-2-yloxymethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6(2)14-5-8-7(9(12)13)4-11(3)10-8/h4,6H,5H2,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFPYEPDBLTPSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[1-(2,6-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methoxy}benzaldehyde](/img/structure/B2360249.png)


![Methyl [(4-fluorobenzyl)sulfanyl]acetate](/img/structure/B2360252.png)
![N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2360253.png)
![2-chloro-N-{2-[2-(difluoromethoxy)phenyl]ethyl}acetamide](/img/structure/B2360254.png)

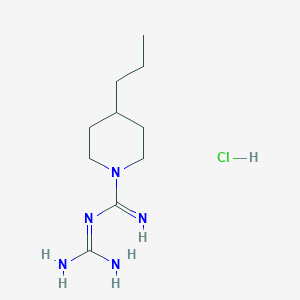

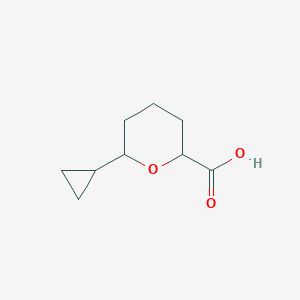
![N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride](/img/structure/B2360267.png)
